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Compound of Interest

Compound Name: R018-5362

Cat. No.: B15572531

An Inquiry into the Metabolic Fate of R018-5362

A comprehensive search of publicly available scientific literature and databases did not yield
any specific information on the metabolic pathway of a compound designated Ro18-5362. This
identifier may correspond to an internal research code that has not been disclosed in public
literature, or it may refer to a compound for which metabolic studies have not been published.

However, extensive information is available for a structurally related organosilicon compound,
Sandoz compound 58-112, also known by its chemical name 4-[(3-
methoxyphenyl)methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (MPSC). This
compound has been the subject of pharmacokinetic and metabolic studies in various species.
This guide provides a detailed overview of the metabolic pathway of Sandoz compound 58-
112, which may serve as a relevant reference for researchers investigating similar chemical
entities.

In-depth Technical Guide: The Metabolic Pathway of
Sandoz Compound 58-112 (MPSC)

This technical guide details the metabolic biotransformation of Sandoz compound 58-112, a
potential skeletal muscle relaxant. The information is compiled from published pharmacokinetic
and metabolism studies, primarily focusing on data from human, dog, and rat models.

Overview of Metabolism and Elimination
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Sandoz compound 58-112 is eliminated entirely by metabolism, with the primary route of
excretion being renal.[1] In humans and rats, the compound is completely metabolized before
excretion, whereas in dogs, a substantial portion of the dose is excreted as the unchanged
parent compound.[1] Pharmacokinetic studies in humans with a 14C-labeled version of the
drug indicated complete absorption after oral administration, with approximately 95% of the
radioactivity recovered in the urine within 9 hours.[2] The disproportionately higher blood
concentrations of the parent compound after a higher dose suggest the possibility of saturable
presystemic metabolism in the liver.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Sandoz compound 58-
112 in humans.

Parameter Value Species Notes

Distribution Half-Life 0.5 hours Human

Elimination Half-Life

3.9 hours Human
(Parent)
Elimination Half-Life
) 0.1 hours Human
(Metabolites)
Renal:Fecal . o
~96:4 Human For total radioactivity

Clearance Ratio

Peak Blood
) o 1to 2 hours post-dose  Human
Radioactivity

Major Metabolic Pathways and Metabolites

The biotransformation of Sandoz compound 58-112 involves several key metabolic reactions,
with notable species differences.

e In Humans and Rats: The primary metabolic pathway involves O-demethylation, aromatic
hydroxylation, and subsequent glucuronidation. The major end-product metabolite is 3'-
[((hydroxydimethylsilyl)-methylamino)methyl]-phenol glucuronide.[1] Other identified
metabolites include the glucuronide conjugates of 4-[(3-hydroxyphenyl)-methyl]-2,2,6,6-
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tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane and 4-[(4-hydroxy-3-methoxyphenyl)-
methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane.[1]

e In Dogs: The metabolic pathway in dogs differs significantly. The major metabolites are the
hippurate conjugates of 3-methoxybenzoic acid and 3-hydroxybenzoic acid.[1]

The following table summarizes the major metabolites identified in different species.

Metabolite Species

3'-[((hydroxydimethylsilyl)-methylamino)methyl]-

] Human, Rat
phenol glucuronide
4-[(3-hydroxyphenyl)-methyl]-2,2,6,6-
tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane Human, Rat
(and its conjugate)
4-[(4-hydroxy-3-methoxyphenyl)-methyl]-2,2,6,6-
tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane Human, Rat
(and its conjugate)
Hippurate of 3-methoxybenzoic acid Dog
Hippurate of 3-hydroxybenzoic acid Dog

Experimental Protocols

The metabolic pathways of Sandoz compound 58-112 were elucidated through studies
involving single oral doses of the compound to rats, dogs, and humans.[1] In human studies, a
14C-labeled version of the drug was administered to healthy male volunteers.[2]

Key experimental steps included:

o Dosing: Administration of a single oral dose of Sandoz compound 58-112 (or its 14C-labeled
form) to the test subjects.[1][2]

o Sample Collection: Collection of serial blood and breath samples, as well as complete urine
and feces over a period of up to 120 hours post-dose.[2]
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e Analysis:
o Quantification of total radioactivity in all collected samples.[2]
o Assay of blood and urine for the unchanged parent compound.[2]

o Identification of metabolites in urine using techniques such as mass spectrometry and
chromatography, followed by structural elucidation.

The following diagram illustrates the general experimental workflow for these metabolism
studies.
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General Experimental Workflow for Metabolism Studies.

Visualized Metabolic Pathway

The following diagram illustrates the metabolic biotransformation of Sandoz compound 58-112
in humans and rats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [investigating the metabolic pathway of Ro18-5362].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572531#investigating-the-metabolic-pathway-of-
rol8-5362]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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